4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 4-ethylphenyl group at position 2 and a 1,2,4-oxadiazole ring bearing a 4-bromophenyl moiety at position 2. The oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and role in enhancing metabolic stability in drug design.
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O2/c1-2-16-7-13-19(14-8-16)29-15-22(20-5-3-4-6-21(20)25(29)30)24-27-23(28-31-24)17-9-11-18(26)12-10-17/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRPRUSMQCBGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Coupling with the isoquinolinone core: The oxadiazole intermediate is then coupled with a 4-ethylphenyl-substituted isoquinolinone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the isoquinolinone core.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Key Observations :
- Bromine at the para-position (vs. meta in HR298551) enhances electronic effects, influencing charge distribution and binding affinity .
Inferred Pharmacological Profiles
- Antimicrobial Potential: Triazole- and pyrazole-based analogs () show notable antimicrobial activity. The target compound’s oxadiazole may confer similar efficacy but with reduced off-target interactions due to its distinct electronic profile .
- Kinase Inhibition: The dihydroisoquinolinone scaffold is structurally similar to kinase inhibitors (e.g., imatinib analogs). Substituents like 4-bromophenyl could modulate selectivity for tyrosine kinases .
Mechanistic Insights from Structural Similarity
- Systems pharmacology analyses () suggest that compounds with shared scaffolds (e.g., oxadiazole or bromophenyl groups) often target overlapping pathways. For example, oxadiazoles frequently inhibit enzymes like COX-2 or DNA gyrase, while brominated aromatics may interfere with membrane proteins .
Biological Activity
The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.27 g/mol. The structure features a dihydroisoquinoline core and an oxadiazole ring, both known for their diverse pharmacological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and isoquinoline moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with oxadiazole rings have been reported to possess antimicrobial properties by interfering with bacterial cell wall synthesis.
- Antitumor Activity : Phthalazinones and related structures have shown promise in cancer research, particularly in inhibiting tumor growth through various mechanisms.
- Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
The exact mechanism of action for this specific compound remains largely unexplored; however, insights can be drawn from related compounds:
- Oxadiazole Moiety : Known for its ability to participate in cycloaddition reactions and serve as a site for electrophilic substitution due to the electron-withdrawing nature of nitrogen atoms within the ring.
- Isoquinoline Core : This structure is often associated with neurotransmitter modulation and may influence pathways involved in neuroprotection and anti-inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally similar compounds:
- Antitumor Studies : In vitro studies have demonstrated that phthalazinones exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to the target molecule were tested against pancreatic cancer cells, showing significant cytostatic activity .
| Compound Name | Target Cell Line | Observed Activity |
|---|---|---|
| Phthalazinone Derivative | DAN-G (Pancreatic) | Cytostatic |
| 4-Oxadiazole Compound | Various Bacterial Strains | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
